

An In-depth Technical Guide to the Structure of the RuPhos Ligand

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Compound of Interest

Compound Name: *RuPhos*

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This guide provides a comprehensive overview of the chemical structure of **RuPhos**, a highly effective electron-rich, bulky monophosphine ligand. Its unique structural characteristics are pivotal to its success in facilitating various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and other complex organic molecules.

Core Structure and Chemical Identity

RuPhos, chemically known as 2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl, is a member of the dialkylbiaryl phosphine ligand family, often referred to as Buchwald ligands.^[1] Its molecular formula is $C_{30}H_{43}O_2P$, and its CAS number is 787618-22-8.^[2] The structure features a biphenyl backbone with a dicyclohexylphosphino group at the 2-position of one phenyl ring and two isopropoxy groups at the 2' and 6' positions of the other phenyl ring.^{[2][3]} This substitution pattern creates a sterically demanding and electron-rich environment around the phosphorus atom, which is crucial for its catalytic activity.^[1]

The solid-state structure of the free **RuPhos** ligand has been determined by single-crystal X-ray diffraction.^{[3][4]} It crystallizes in a triclinic cell containing two independent molecules of the phosphine without any lattice solvent.^{[3][4]}

Structural Parameters

The precise arrangement of atoms and bonds in **RuPhos** has been elucidated through crystallographic studies. This quantitative data is essential for computational modeling and for understanding the ligand's steric and electronic properties.

Parameter	Value (for RuPhos B)	Comparison/Comment
Bond Lengths (Å)		
P—CAr	1.848 (2)	Comparable to the P—CAr bond lengths in triphenylphosphine (PPh ₃). [3] [5]
P—CCy	1.877 (2), 1.862 (2)	Longer than the P—CAr bond and comparable to those in tricyclohexylphosphine (PCy ₃). [3] [5]
C—C (arene rings)	1.385 (2) - 1.402 (2)	Minimal variation in bond lengths within the aromatic rings. [3]
Bond Angles (°)		
CAr—P—CCy	97.03 (8), 101.86 (8)	Two distinct angles are observed. [5]
CCy—P—CCy	105.46 (8)	
Torsional Angles (°)		
Biaryl Dihedral Angle	97.6 (2) - 105.8 (2)	The angle between the two phenyl rings of the biphenyl backbone. [6]
Steric Properties		
Tolman Cone Angle (computed)	201.5°	Larger than that of PCy ₃ (170°) and PPh ₃ (145°), attributed to the bulky biaryl substituent. [3]

Visualization of the RuPhos Structure

The following diagram illustrates the chemical structure of the **RuPhos** ligand, highlighting the connectivity of its constituent groups.

Caption: Chemical structure of the **RuPhos** ligand.

Experimental Protocols

Synthesis and Crystallization

The commercially available **RuPhos** ligand can be purified for crystallographic studies through the following procedure:

- Purification: **RuPhos** is purified by column chromatography on silica gel using an ethyl acetate/hexanes solvent system.^[3]
- Crystallization: Fractions containing the purified **RuPhos** are concentrated in vacuo. The concentrated solution, typically in a hexanes/ethyl acetate (10:1) mixture, is allowed to stand at room temperature. Slow evaporation of the solvent over a period of two weeks yields colorless plate-like crystals suitable for X-ray diffraction analysis.^[3]

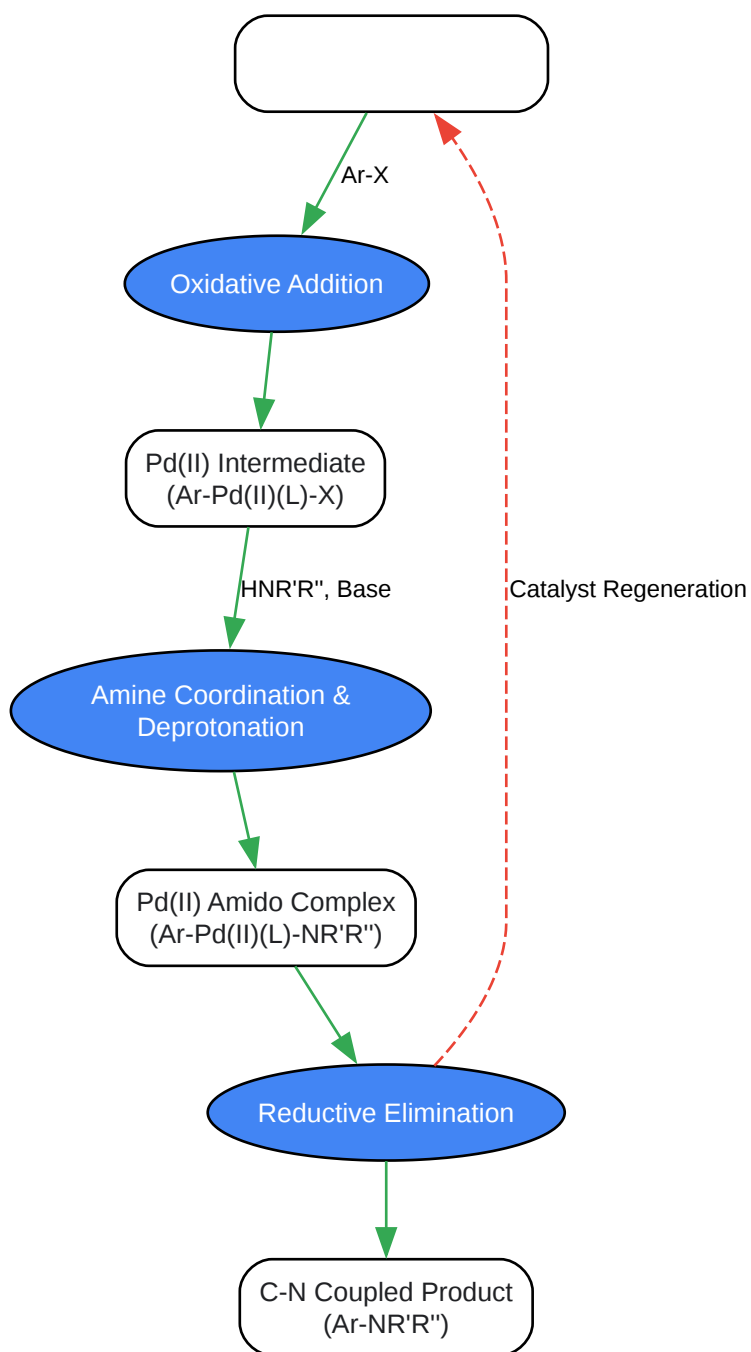
Characterization

The primary method for the detailed structural elucidation of **RuPhos** is single-crystal X-ray diffraction.^[3] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

Role in Catalysis: The Buchwald-Hartwig Amination

RuPhos is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. The steric bulk and electron-donating nature of **RuPhos** are thought to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The catalytic cycle for the Buchwald-Hartwig amination using a Pd-**RuPhos** catalyst generally proceeds as follows:



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Computational studies using density functional theory (DFT) have investigated the effect of the **RuPhos** ligand on the reaction mechanism.^{[7][8]} These studies indicate that for the Pd-**RuPhos** catalytic system, the rate-limiting step is often the reductive elimination, in contrast to other ligands like BrettPhos where oxidative addition can be rate-limiting.^{[6][7][8]} This

difference is attributed to the distinct steric and electronic profiles of the ligands.[7][8] The structural features of **RuPhos**, particularly its significant steric bulk, play a crucial role in facilitating the final bond-forming step to release the product and regenerate the active catalyst. [6]

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